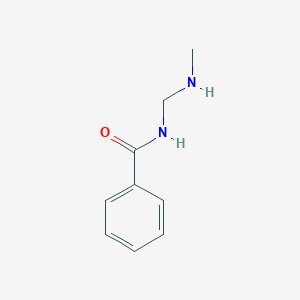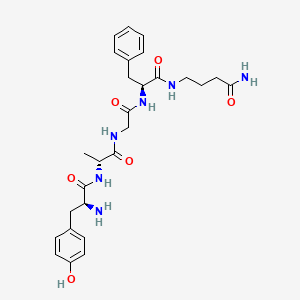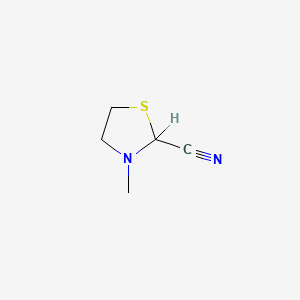
5-Ethyl-2-methylnonanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-methylnonanal is an organic compound with the molecular formula C12H24O. It is an aliphatic aldehyde, characterized by the presence of an aldehyde group (-CHO) attached to a nonane chain with ethyl and methyl substituents. This compound is known for its applications in various industries, particularly in the field of fragrances and flavorings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methylnonanal can be achieved through several methods. One common approach involves the alkylation of enolate ions. In this method, the enolate ion reacts with an alkyl halide in an S_N2 reaction, forming a new carbon-carbon bond . The reaction typically requires a strong base, such as sodium ethoxide, and an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2-methylnonanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used to form new carbon-carbon bonds.
Major Products Formed
Oxidation: 5-Ethyl-2-methylnonanoic acid.
Reduction: 5-Ethyl-2-methylnonanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-methylnonanal has several applications in scientific research and industry:
Fragrance Industry: It is used as a fragrance ingredient due to its pleasant olfactory properties.
Flavoring Agent: Employed in the food industry to enhance the sensory experience of products.
Chemical Research: Utilized as a starting material or intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-methylnonanal primarily involves its interaction with olfactory receptors in the nasal cavity. The aldehyde group can form reversible covalent bonds with receptor proteins, triggering a signal transduction pathway that results in the perception of smell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonanal: A straight-chain aldehyde with similar properties but lacks the ethyl and methyl substituents.
2-Methylundecanal: Another aldehyde with a similar structure but a longer carbon chain.
Uniqueness
5-Ethyl-2-methylnonanal is unique due to its specific branching pattern, which imparts distinct olfactory characteristics compared to its linear or differently branched counterparts .
Eigenschaften
CAS-Nummer |
68141-14-0 |
|---|---|
Molekularformel |
C12H24O |
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
5-ethyl-2-methylnonanal |
InChI |
InChI=1S/C12H24O/c1-4-6-7-12(5-2)9-8-11(3)10-13/h10-12H,4-9H2,1-3H3 |
InChI-Schlüssel |
VITZPKQAMWMVFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CCC(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine](/img/structure/B14460225.png)
![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)








![Spiro[2.3]hexane-4-carbohydrazide](/img/structure/B14460288.png)
![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)

